4-Bromo-3-nitrobenzamide 4-Bromo-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 879-93-6
VCID: VC1978042
InChI: InChI=1S/C7H5BrN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11)
SMILES: C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])Br
Molecular Formula: C7H5BrN2O3
Molecular Weight: 245.03 g/mol

4-Bromo-3-nitrobenzamide

CAS No.: 879-93-6

Cat. No.: VC1978042

Molecular Formula: C7H5BrN2O3

Molecular Weight: 245.03 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-nitrobenzamide - 879-93-6

Specification

CAS No. 879-93-6
Molecular Formula C7H5BrN2O3
Molecular Weight 245.03 g/mol
IUPAC Name 4-bromo-3-nitrobenzamide
Standard InChI InChI=1S/C7H5BrN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11)
Standard InChI Key XEXLVJPVLGTROT-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])Br
Canonical SMILES C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])Br

Introduction

Chemical Identity and Structural Characteristics

4-Bromo-3-nitrobenzamide (CAS: 879-93-6) is characterized by a benzene ring substituted with an amide group (-CONH₂), a bromine atom at position 4, and a nitro group (-NO₂) at position 3. The strategic positioning of these functional groups contributes to its chemical reactivity and potential biological interactions.

Basic Identification Data

The compound is clearly identified through several standard chemical identifiers, as summarized in the following table:

ParameterValue
Common Name4-Bromo-3-nitrobenzamide
CAS Number879-93-6
Molecular FormulaC₇H₅BrN₂O₃
Molecular Weight245.03 g/mol
IUPAC Name4-bromo-3-nitrobenzamide
InChIInChI=1S/C7H5BrN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11)
SMILESC1=CC(=C(C=C1C(=O)N)N+[O-])Br

Physicochemical Properties

The physical and chemical properties of 4-Bromo-3-nitrobenzamide determine its behavior in various chemical and biological systems:

PropertyValue
Physical StateSolid
Exact Mass257.96400
Storage ConditionsRecommended storage at 0-8°C
Purity (Commercial)Typically ≥95%
Signal Word (GHS)Warning
Hazard StatementsH315; H319; H335
Precautionary StatementsP261; P305+351+338; P302+352

Structural Analysis and Chemical Behavior

Structural Features

The molecular structure of 4-Bromo-3-nitrobenzamide contains three key functional groups that define its chemical behavior:

  • The amide group (-CONH₂): Provides hydrogen bonding capabilities, important for biological interactions and solubility properties

  • The bromine substituent: Increases lipophilicity and serves as a potential site for chemical modifications through various coupling reactions

  • The nitro group (-NO₂): Being strongly electron-withdrawing, influences the electronic distribution across the molecule and can participate in reduction reactions

These structural features collectively contribute to the compound's chemical reactivity, stability, and potential biological activities.

Reactivity Profile

Based on its structure, 4-Bromo-3-nitrobenzamide exhibits several important reactivity characteristics:

  • The nitro group enhances the electrophilicity of the aromatic ring, particularly at positions ortho and para to it

  • The bromine substituent can participate in various coupling reactions, including Suzuki-Miyaura cross-coupling

  • The amide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid

  • The nitro group can be reduced to an amino group, opening pathways for further functionalization

Synthesis Methods

General Synthetic Approaches

Several synthetic routes can be employed to prepare 4-Bromo-3-nitrobenzamide:

From 4-Bromo-3-nitrobenzoic Acid

One of the most straightforward approaches involves:

  • Starting with 4-bromo-3-nitrobenzoic acid (CAS: 6319-40-0)

  • Converting it to an acid chloride using thionyl chloride or oxalyl chloride

  • Reacting the resulting acid chloride with ammonia to form the desired amide

Alternative Routes

Alternative synthetic pathways may include:

  • Nitration of 4-bromobenzamide to introduce the nitro group at position 3

  • Bromination of 3-nitrobenzamide to introduce bromine at position 4

Related Synthetic Methods

Insights from the synthesis of related compounds may be applicable. For instance, the synthesis of 4-iodo-3-nitrobenzamide (Iniparib), which is structurally similar but contains iodine instead of bromine, provides valuable methodological approaches that could be adapted for 4-Bromo-3-nitrobenzamide synthesis .

Biological Activity and Pharmaceutical Applications

Antimicrobial Properties

Compounds structurally related to 4-Bromo-3-nitrobenzamide have demonstrated antimicrobial activity against various bacterial strains. The following table summarizes reported antimicrobial activities of related compounds:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-Bromo-3-nitrobenzamideE. coli32 µg/mL
N-(4-bromo-3-chlorophenyl)-4-chloro-3-nitrobenzamideS. aureus16 µg/mL

Anti-HBV Activity

N-phenylbenzamide derivatives have shown promise as anti-HBV agents. A derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), was found to be effective against both wild-type and drug-resistant HBV. The mechanism involves increasing intracellular levels of APOBEC3G, which can inhibit HBV replication. This suggests that 4-Bromo-3-nitrobenzamide and its derivatives may have potential applications in treating HBV infections .

Anti-Cancer Research

Benzamide derivatives have been investigated for potential anticancer properties. The presence of the nitro and bromine groups in 4-Bromo-3-nitrobenzamide may contribute to antiproliferative effects against cancer cell lines. These effects could be mediated through mechanisms such as enzyme inhibition or disruption of cellular signaling pathways.

Structure-Activity Relationships

Key Structural Determinants of Activity

The biological activity of 4-Bromo-3-nitrobenzamide and related compounds is influenced by several structural features:

  • The amide group: Forms hydrogen bonds with biological targets, affecting binding affinity and specificity

  • The bromine atom: Increases lipophilicity, influences membrane permeability, and can engage in halogen bonding with biological targets

  • The nitro group: Modifies the electronic properties of the molecule and can be metabolically transformed

Comparative Analysis with Structural Analogs

Understanding how structural modifications affect activity provides valuable insights for drug design:

CompoundStructural DifferenceImpact on Activity
3-NitrobenzamideLacks bromine at position 4Reduced lipophilicity, potentially different binding characteristics
4-Bromo-3-nitrobenzoic acidCarboxylic acid instead of amideDifferent hydrogen bonding pattern, increased acidity
4-Iodo-3-nitrobenzamide (Iniparib)Iodine instead of bromineLarger halogen atom, potentially stronger halogen bonding
4-(Bromomethyl)-3-nitrobenzamideAdditional methylene group between benzene ring and bromineIncreased flexibility, different spatial arrangement

Analytical Characteristics and Identification

Chromatographic Behavior

Chromatographic methods such as HPLC, LC-MS, and TLC are valuable for identification and purity assessment of 4-Bromo-3-nitrobenzamide. These methods can be optimized based on the compound's polarity, which is influenced by its functional groups.

Current Research and Applications

Medicinal Chemistry Applications

4-Bromo-3-nitrobenzamide serves as an important scaffold in medicinal chemistry for several reasons:

  • As a building block for the synthesis of biologically active compounds

  • In the development of structure-activity relationship studies for benzamide-based drug candidates

  • For exploring the effects of halogen and nitro substituents on biological activity

Organic Synthesis Applications

The compound's utility in organic synthesis stems from its reactive functional groups:

  • The bromine substituent enables various cross-coupling reactions (Suzuki, Heck, Sonogashira)

  • The nitro group can be reduced to an amine, opening possibilities for further functionalization

  • The amide group can serve as a directing group in certain reactions or be transformed into other functional groups

Research in Drug Development

4-Bromo-3-nitrobenzamide and structurally related compounds are being investigated in various therapeutic areas:

  • Antimicrobial drug development, particularly against resistant bacterial strains

  • Antiviral therapy, especially for HBV and other viral infections

  • Cancer therapy, focusing on specific enzyme inhibition and signaling pathway modulation

  • Development of inhibitors against specific enzymes such as kinases

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